![molecular formula C17H28N2O B14379291 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide CAS No. 90068-27-2](/img/structure/B14379291.png)
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide is an organic compound that belongs to the class of amides It features a hexanamide backbone with a 4-(4-methylphenyl)butylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide typically involves the reaction of 4-(4-methylphenyl)butylamine with hexanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-(4-Methylphenyl)butylamine: This can be synthesized via the reduction of 4-(4-methylphenyl)butyronitrile using hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The 4-(4-methylphenyl)butylamine is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-methylphenyl)butanone or 4-(4-methylphenyl)butanol.
Reduction: Formation of 6-{[4-(4-Methylphenyl)butyl]amino}hexane.
Substitution: Formation of substituted derivatives at the benzylic position.
Aplicaciones Científicas De Investigación
6-{[4-(4-Methylphenyl)butyl]amino}hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylphenyl)butylamine: A precursor in the synthesis of 6-{[4-(4-Methylphenyl)butyl]amino}hexanamide.
Hexanamide: The parent compound without the 4-(4-methylphenyl)butylamino substituent.
N-Benzylhexanamide: A similar amide with a benzyl group instead of the 4-(4-methylphenyl)butyl group.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 4-(4-methylphenyl)butyl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.
Propiedades
Número CAS |
90068-27-2 |
|---|---|
Fórmula molecular |
C17H28N2O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
6-[4-(4-methylphenyl)butylamino]hexanamide |
InChI |
InChI=1S/C17H28N2O/c1-15-9-11-16(12-10-15)7-4-6-14-19-13-5-2-3-8-17(18)20/h9-12,19H,2-8,13-14H2,1H3,(H2,18,20) |
Clave InChI |
WXITWKXSXXNDMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCCCNCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
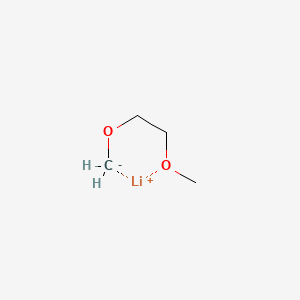
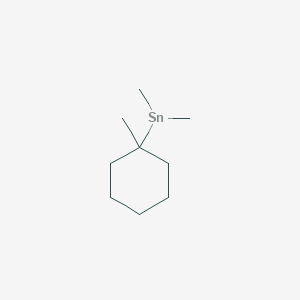

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
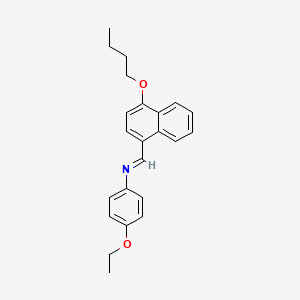
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
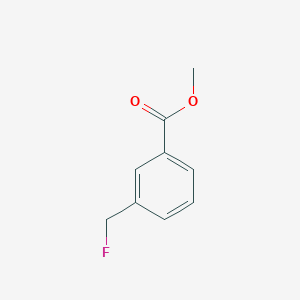
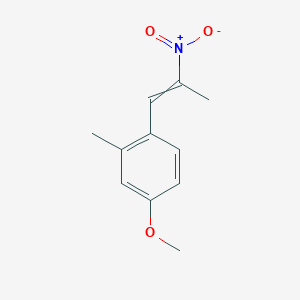
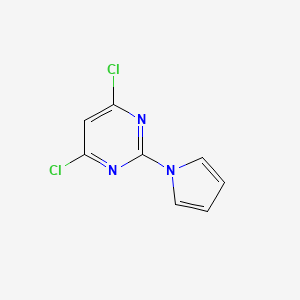
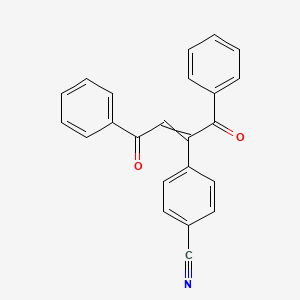
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)

